Silver chlorate

Description

Historical Context of Silver Chlorate (B79027) in Chemical Science

Silver chlorate (AgClO₃) is an inorganic compound that has been a subject of scientific interest for many years. wikipedia.orgscribd.com It is a white, crystalline solid that is soluble in water. smolecule.comontosight.ai Like other chlorates, it is a strong oxidizing agent. wikipedia.orgontosight.ai

The synthesis of this compound can be traced back to early experiments in inorganic chemistry. One of the common methods of production involves the reaction of silver nitrate (B79036) with sodium chlorate. wikipedia.orgscribd.com This reaction yields both this compound and sodium nitrate. sciencemadness.org Another method involves passing chlorine gas through a suspension of silver oxide. wikipedia.orgscribd.com

Historically, silver compounds, in general, have played a significant role in the development of chemistry. For instance, silver nitrate was discovered in the 13th century, and its reaction with various substances has been a cornerstone of many chemical experiments. chemicals.co.uk The light-sensitive nature of silver salts, including silver chloride, was fundamental to the invention of photography in the 18th and 19th centuries. rsc.orgbritannica.com While not as prominent as silver nitrate or silver chloride, this compound's properties as a simple metal salt and an oxidizing agent made it a compound of interest in basic inorganic chemistry research. wikipedia.orgwikiwand.com

Contemporary Significance of this compound in Academic Research

In modern chemical research, this compound continues to be relevant due to its distinct properties. It is primarily utilized in academic laboratories for specialized applications rather than large-scale industrial processes. smolecule.comchemicalbook.com Its significance lies in its utility as an oxidizing agent in organic synthesis and as a precursor for the preparation of other chlorate salts through double displacement reactions. smolecule.comsciencemadness.org

Recent studies have explored the thermal behavior of this compound, comparing it to other metal chlorates. niscpr.res.inniscpr.res.in Research has shown that during its decomposition, a portion of the this compound can be oxidized to silver perchlorate (B79767) before the final product of silver chloride is formed. niscpr.res.inniscpr.res.in This type of investigation into the thermal decomposition of metal chlorates is a continuing area of interest in inorganic chemistry. u-szeged.hu

Furthermore, the unique reactivity of this compound makes it a subject of study in coordination chemistry. For example, it has been used in the synthesis of silver(I) perchlorate dihydrate by reacting it with a 1,2,4-triazole-5-one (TO) solution. guidechem.com The resulting complex's structure was characterized using single-crystal X-ray diffraction and infrared spectroscopy. guidechem.com

Overview of Key Research Domains for this compound

The primary research domains for this compound can be categorized as follows:

Inorganic Synthesis and Material Science: this compound serves as a starting material for the synthesis of other chlorate salts. sciencemadness.org Its thermal decomposition characteristics are also of interest in understanding the solid-state chemistry of metal salts. niscpr.res.inniscpr.res.in

Organic Synthesis: As a potent oxidizing agent, this compound finds application in specific organic reactions. sciencemadness.orgchemicalbook.com For instance, it has been used to oxidize crotonic acid and isocrotonic acid. sciencemadness.org

Coordination Chemistry: The compound is used in the formation of coordination complexes with various ligands. guidechem.com The study of these complexes provides insights into bonding, structure, and reactivity.

Electrochemistry: The thermal decomposition of a mixture of silver oxide and this compound has been a method for preparing silver-silver chloride electrodes, which are important reference electrodes in electrochemical measurements. iupac.org

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | AgClO₃ | smolecule.comontosight.ai |

| Molar Mass | 191.32 g/mol | smolecule.comnih.gov |

| Appearance | White crystalline solid | smolecule.comontosight.ai |

| Crystal Structure | Tetragonal | wikipedia.orgsmolecule.com |

| Melting Point | 230 °C (446 °F; 503 K) | scribd.comguidechem.com |

| Boiling Point | Decomposes at 250 °C (482 °F; 523 K) | scribd.com |

| Density | 4.43 g/cm³ | ontosight.aisigmaaldrich.com |

| Solubility in Water | Soluble | wikipedia.orgsmolecule.com |

Interactive Data Table: Synthesis Reactions of this compound

| Reactants | Products | Reaction Type | Source(s) |

| Silver nitrate (AgNO₃) + Sodium chlorate (NaClO₃) | This compound (AgClO₃) + Sodium nitrate (NaNO₃) | Double displacement | wikipedia.orgsciencemadness.org |

| Barium chlorate (Ba(ClO₃)₂) + Silver(I) fluoride (B91410) (AgF) | This compound (AgClO₃) + Barium fluoride (BaF₂) | Double displacement | sciencemadness.org |

| Chloric acid (HClO₃) + Silver oxide (Ag₂O) | This compound (AgClO₃) + Water (H₂O) | Acid-base reaction | smolecule.comsciencemadness.org |

| Chlorine (Cl₂) + Silver oxide (Ag₂O) | This compound (AgClO₃) + Silver chloride (AgCl) | Redox reaction | wikipedia.orgscribd.com |

| Silver (Ag) + Chloric acid (HClO₃) | This compound (AgClO₃) + Silver chloride (AgCl) + Water (H₂O) | Redox reaction | sciencemadness.org |

Structure

2D Structure

Properties

IUPAC Name |

silver;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.ClHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLBJIZEEMKQKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

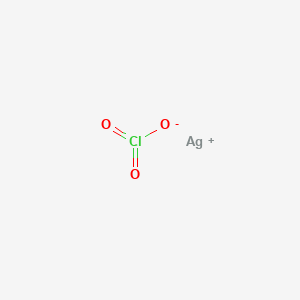

[O-]Cl(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgClO3 | |

| Record name | silver chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228454 | |

| Record name | Silver chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-92-8 | |

| Record name | Silver chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T3J400JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Silver Chlorate

Established Synthetic Pathways for Silver Chlorate (B79027)

Several well-documented methods exist for the synthesis of silver chlorate, primarily involving double displacement reactions, electrochemical processes, and reactions with chlorine gas or chloric acid.

Double Displacement Reactions for this compound Synthesis

Double displacement, or metathesis, is a common and straightforward method for preparing this compound. sciencemadness.orgncats.ioscribd.com This approach relies on the differential solubility of the reactants and products.

One of the most frequently employed pathways involves the reaction between silver nitrate (B79036) (AgNO₃) and sodium chlorate (NaClO₃). sciencemadness.orgncats.iowikipedia.org When aqueous solutions of these two salts are mixed, this compound and sodium nitrate (NaNO₃) are formed. sciencemadness.org

AgNO₃(aq) + NaClO₃(aq) → AgClO₃(s) + NaNO₃(aq)

The success of this synthesis hinges on the lower solubility of this compound compared to sodium nitrate at reduced temperatures. By heating concentrated solutions of the reactants to approximately 85°C, mixing them, and then cooling the mixture to 0°C, this compound crystallizes out of the solution while sodium nitrate remains largely dissolved. myttex.net The resulting this compound crystals can then be separated by filtration. myttex.net

Another effective double displacement reaction uses barium chlorate (Ba(ClO₃)₂) and silver(I) fluoride (B91410) (AgF). sciencemadness.org

Ba(ClO₃)₂(aq) + 2AgF(aq) → 2AgClO₃(aq) + BaF₂(s)

This method is advantageous because the byproduct, barium fluoride (BaF₂), is nearly insoluble in water, leading to a very pure this compound solution after filtration. sciencemadness.org However, the high cost of silver fluoride can be a significant drawback. sciencemadness.org

| Reactants | Products | Key Condition | Purity of AgClO₃ |

| Silver Nitrate (AgNO₃), Sodium Chlorate (NaClO₃) | This compound (AgClO₃), Sodium Nitrate (NaNO₃) | Cooling to 0°C | Sufficient for many applications, further purification may be needed. myttex.net |

| Barium Chlorate (Ba(ClO₃)₂), Silver(I) Fluoride (AgF) | This compound (AgClO₃), Barium Fluoride (BaF₂) | Precipitation of BaF₂ | Very pure. sciencemadness.org |

Electrochemical Routes to this compound

Electrochemical synthesis offers an alternative pathway for producing chlorates. The first electrochemical synthesis of sodium chlorate was performed by Wilhelm von Hisinger and Jöns Jacob Berzelius, who electrolyzed sodium chloride between silver electrodes. diva-portal.org While industrial production of sodium chlorate via electrolysis is common, specific details on the direct large-scale electrochemical synthesis of this compound are less documented. diva-portal.org However, the electrolysis of a solution containing silver ions and chlorate ions can yield this compound. smolecule.com Another approach involves the anodic dissolution of metallic silver in an acetate (B1210297) system, followed by chemical reduction to form silver nanoparticles, a process that avoids nitrate reagents entirely. rsc.org The general principle for chlorate production involves the oxidation of chloride ions at the anode to form chlorine, which then disproportionates in the electrolyte to form chlorate. diva-portal.org

Synthesis via Chlorine Gas and Silver Oxide

This compound can also be synthesized by passing chlorine gas through an aqueous suspension of silver oxide (Ag₂O). sciencemadness.orgscribd.comwikipedia.org This reaction is analogous to the industrial preparation of alkali chlorates.

6Ag₂O(s) + 6Cl₂(g) → 10AgCl(s) + 2AgClO₃(aq)

Chloric Acid Reaction with Silver Compounds

Direct reaction with chloric acid (HClO₃) provides another route to this compound. This can be achieved by carefully adding chloric acid to silver oxide or silver carbonate (Ag₂CO₃). sciencemadness.org

2HClO₃(aq) + Ag₂O(s) → 2AgClO₃(aq) + H₂O(l) 2HClO₃(aq) + Ag₂CO₃(s) → 2AgClO₃(aq) + H₂O(l) + CO₂(g)

Another variation involves the reaction of chloric acid with metallic silver. sciencemadness.orgguidechem.com

6HClO₃(aq) + 6Ag(s) → 5AgClO₃(aq) + AgCl(s) + 3H₂O(l)

A primary challenge with these methods is the instability of concentrated chloric acid. sciencemadness.org Its use can lead to a dilute product that may be contaminated with silver perchlorate (B79767), which forms from the decomposition of the chloric acid. sciencemadness.org

Advanced and Novel Approaches in this compound Preparation

Research continues to refine the synthesis and purification of silver compounds, including this compound.

Purification Methods and Recrystallization Techniques for this compound

Regardless of the synthetic pathway, purification of the crude this compound product is often necessary to achieve high purity. Fractional recrystallization is a key technique, particularly for the product obtained from the double displacement reaction of silver nitrate and sodium chlorate. sciencemadness.org

This method leverages the differences in solubility between this compound and the primary contaminant, sodium nitrate, at different temperatures. myttex.net A detailed procedure involves dissolving the initial product, which may have a purity of around 95%, in hot water (e.g., at 90°C) and then cooling it to 0°C. myttex.netthieme-connect.de This process causes the less soluble this compound to crystallize while the more soluble sodium nitrate remains in the mother liquor. myttex.net Repeating this recrystallization process can significantly increase the purity of the this compound, with reports of achieving 99.7% to 99.95% purity after multiple recrystallizations. myttex.netthieme-connect.de The purified crystals are then typically dried in a desiccator, and because this compound is sensitive to light, it should be stored in a dark container. myttex.netthieme-connect.deyoutube.com

| Purification Step | Description | Expected Purity |

| Initial Filtration | Separation of precipitated crystals from the reaction mixture. | ~95.2% myttex.net |

| First Recrystallization | Dissolving the product in hot water and cooling to 0°C to re-precipitate AgClO₃. | Increased purity. |

| Second Recrystallization | Repeating the dissolution and precipitation process. | ~99.7% myttex.net |

| Multiple Recrystallizations | Further repeating the process for higher purity. | Up to 99.95% thieme-connect.de |

| Drying and Storage | Drying the final product in a desiccator and storing in a dark container. | Final pure product. |

Controlled Crystallization for Specific this compound Morphologies

The morphology of crystalline solids is critical as it influences their physical and chemical properties. This compound typically forms white, tetragonal crystals. wikipedia.orgdrugfuture.com However, controlling the crystallization process allows for the synthesis of particles with specific shapes and sizes, which can be crucial for various applications.

While specific literature on the morphological control of this compound is limited, principles derived from the synthesis of other silver-based materials can be applied. The final morphology of a crystal is determined by factors that influence nucleation and growth, such as supersaturation, temperature, pH, and the presence of additives. mdpi.com

Methods for controlling crystal morphology often involve:

Adjusting Supersaturation: Supersaturation is the primary driving force for crystallization. By controlling reactant concentrations and the rate of temperature change, the level of supersaturation can be managed to favor different growth patterns. mdpi.com For instance, high supersaturation often leads to rapid nucleation and the formation of many small crystals, while lower supersaturation allows for slower, more ordered growth on existing nuclei, potentially leading to larger, well-defined crystals. researchgate.net

Use of Additives and Stabilizers: Foreign molecules, such as surfactants and polymers, can selectively adsorb to specific crystal faces, inhibiting growth on those faces and promoting it on others. This anisotropic growth can lead to morphologies like needles, plates, or more complex structures. mdpi.com For example, in the synthesis of silver particles, amino acids have been used to regulate the reduction rate of silver ions, leading to a morphological change from dendrites to flower-like and spherical particles. jst.go.jp Similarly, stabilizers like polyvinylpyrrolidone (B124986) (PVP) are widely used to control the size and shape of silver nanoparticles, yielding forms from nanospheres to nanocubes. medcraveonline.com

Solvent and Temperature Control: The choice of solvent and the temperature profile of the crystallization process are crucial. In the common synthesis of this compound from silver nitrate and sodium chlorate, the mixture is cooled significantly, often to 0°C, to induce the crystallization of this compound, which forms as beautiful, thick needles. youtube.com This process relies on the differential solubility of this compound and the sodium nitrate byproduct at various temperatures.

By manipulating these parameters, it is theoretically possible to guide the crystallization of this compound to produce specific morphologies beyond simple tetragonal crystals, similar to how dendritic and flower-like silver particles are produced. researchgate.netresearchgate.net

Table 1: Factors Influencing Crystal Morphology

| Parameter | Influence on Crystallization | Potential Morphological Outcome |

|---|---|---|

| Supersaturation | Acts as the driving force for nucleation and growth. mdpi.com | High levels can lead to dendritic or fine particulate structures; low levels favor polyhedral, well-defined crystals. researchgate.net |

| Additives/Stabilizers | Selectively adsorb to crystal faces, inhibiting or promoting growth in specific directions. mdpi.com | Can produce anisotropic shapes like needles, rods, or plates. jst.go.jpmedcraveonline.com |

| Temperature | Affects solvent viscosity, solute solubility, and reaction kinetics. researchgate.net | Controlled cooling rates can influence crystal size and uniformity. mdpi.com |

| Solvent | The interaction between the solvent and the crystal faces can alter the surface energy and growth rates. nih.gov | Different solvents can lead to different predominant crystal habits. |

Green Chemistry Principles in this compound Preparation (e.g., as a precursor for AgNPs via biological methods)

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. kyushu-u.ac.jp While conventional synthesis routes for this compound are not inherently "green," the compound serves as an important precursor in green synthesis applications, particularly for the production of silver nanoparticles (AgNPs). mdpi.comresearchgate.net

The biological synthesis of AgNPs is a cornerstone of green nanotechnology. scirp.org This approach utilizes extracts from organisms like plants, algae, bacteria, or fungi. mdpi.com These extracts contain a rich mixture of biomolecules—such as polyphenols, flavonoids, amino acids, and polysaccharides—that act as both reducing and capping/stabilizing agents. thieme-connect.com

In this process, this compound can be used as the source of silver ions (Ag⁺), functioning as a substitute for the more commonly cited silver nitrate. mdpi.comresearchgate.net The synthesis mechanism involves the following steps:

An aqueous solution of this compound is mixed with a biological extract (e.g., from plant leaves). ajchem-a.comnih.gov

The biomolecules in the extract reduce the silver ions (Ag⁺) from the dissolved salt to elemental silver (Ag⁰). thieme-connect.com

These silver atoms then nucleate and grow into nanoparticles. nih.gov

Other compounds in the extract adsorb onto the surface of the newly formed nanoparticles, preventing them from aggregating and ensuring their stability in the solution. medcraveonline.com

The formation of AgNPs is often confirmed by a visible color change in the solution (typically to a yellowish-brown) and is characterized using UV-Visible spectroscopy, which shows a distinctive surface plasmon resonance (SPR) peak. kyushu-u.ac.jpajchem-a.com This method is considered environmentally friendly because it avoids the need for harsh chemical reducing agents, toxic solvents, and high energy consumption. researchgate.net

Optimization of this compound Synthesis Parameters

Influence of Reactant Stoichiometry and Purity on this compound Yield

The yield and purity of this compound are directly impacted by the chosen synthesis route, the stoichiometry of the reactants, and the presence of impurities or difficult-to-separate byproducts.

The most common laboratory preparation involves a double displacement (metathesis) reaction between silver nitrate (AgNO₃) and sodium chlorate (NaClO₃) in an aqueous solution. wikipedia.orgsciencemadness.orgncats.io

AgNO₃ + NaClO₃ → AgClO₃ + NaNO₃

The stoichiometry for this reaction is a simple 1:1 molar ratio. sciencemadness.org A significant challenge in this method is that the byproduct, sodium nitrate (NaNO₃), is also soluble in water, making the isolation of pure this compound difficult. sciencemadness.org The separation is typically achieved through fractional recrystallization, but this can lead to lower yields or an impure product if not performed carefully.

An alternative route that yields a much purer product involves the reaction between barium chlorate (Ba(ClO₃)₂) and silver(I) fluoride (AgF). sciencemadness.org

Ba(ClO₃)₂ + 2AgF → 2AgClO₃ + BaF₂↓

In this case, the barium fluoride (BaF₂) byproduct is nearly insoluble in water and precipitates out of the solution, allowing for easy separation by filtration. sciencemadness.org This leads to a very pure this compound solution and a higher effective yield of the pure compound, though the high cost of silver(I) fluoride is a major drawback. sciencemadness.org

Table 2: Comparison of Synthesis Routes for this compound

| Reactants | Stoichiometry | Byproduct | Byproduct Solubility | Impact on Purity & Yield |

|---|---|---|---|---|

| Silver Nitrate (AgNO₃) + Sodium Chlorate (NaClO₃) | 1:1 sciencemadness.org | Sodium Nitrate (NaNO₃) | Soluble in water | Purity depends on efficient fractional crystallization; yield can be reduced by incomplete separation. sciencemadness.org |

| Barium Chlorate (Ba(ClO₃)₂) + Silver(I) Fluoride (AgF) | 1:2 sciencemadness.org | Barium Fluoride (BaF₂) | Insoluble in water | High purity and yield of AgClO₃ due to easy removal of the precipitate. sciencemadness.org |

| Silver Oxide (Ag₂O) + Chlorine (Cl₂) | N/A | Silver Chloride (AgCl) | Insoluble in water | Yield is lowered by the formation of insoluble AgCl as a side product. sciencemadness.org |

Temperature and Solvent Effects on this compound Formation

Temperature and solvent are critical parameters in the synthesis of this compound, primarily because the most common preparation method relies on crystallization for product isolation.

Temperature Effects: The solubility of this compound in water is highly dependent on temperature. This property is exploited during fractional crystallization to separate it from the sodium nitrate byproduct. sciencemadness.org By dissolving the reactants in hot water and then cooling the solution, the less soluble compound at lower temperatures will crystallize first. This compound's solubility decreases significantly as the temperature drops, making cooling an effective method for its precipitation. drugfuture.comyoutube.com For instance, cooling the reaction mixture to 0°C is a common step to maximize the crystallization of this compound while keeping the majority of the sodium nitrate dissolved in the solution. youtube.com

Table 3: Solubility of this compound in Water at Different Temperatures

| Temperature (°C) | Solubility (g/100 mL of H₂O) |

|---|---|

| 15 | 10 drugfuture.com |

| 27 | 20 drugfuture.com |

| 80 | 50 drugfuture.com |

Solvent Effects: Water is the most commonly used solvent for the synthesis of this compound via the metathesis reaction due to the high solubility of the reactants (AgNO₃ and NaClO₃). youtube.comsciencemadness.org The effectiveness of the synthesis and purification depends on the differential solubility of the product (AgClO₃) and the byproduct (NaNO₃) in the chosen solvent. While water is standard, other solvents could theoretically be used. This compound is noted to be slightly soluble in alcohol. drugfuture.com For optimization, an ideal solvent would be one in which this compound has low solubility at a given temperature while the byproduct has very high solubility, thus maximizing the yield and purity upon crystallization.

Advanced Structural Characterization of Silver Chlorate

Crystallographic Studies of Silver Chlorate (B79027)

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms within a solid. For silver chlorate, techniques like X-ray diffraction have been pivotal in determining its crystal lattice, symmetry, and the precise location of its constituent ions.

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. morana-rtd.com The interaction of X-rays with the electron clouds of atoms in the crystal produces a unique diffraction pattern, which can be mathematically decoded to generate a three-dimensional model of the atomic arrangement. morana-rtd.com

Studies on this compound have utilized this method to characterize its structure. dntb.gov.ua The analysis reveals a highly ordered ionic lattice. Data from these diffraction studies provide the foundation for a detailed understanding of the compound's solid-state properties.

At room temperature, this compound crystallizes in the tetragonal system, specifically belonging to the I4/m space group. researchgate.netresearchgate.netniscpr.res.in This crystal system is characterized by a unit cell with two equal-length axes (a and b) that are perpendicular to each other and to a third axis (c) of a different length. researchgate.netlibretexts.org

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. Research has shown that it undergoes a reversible, first-order phase transition from its room-temperature tetragonal form to a high-temperature cubic phase. niscpr.res.in This transition occurs at approximately 139-142°C. niscpr.res.in The high-temperature polymorph has a primitive cubic lattice. niscpr.res.in The enthalpy change associated with this transition has been determined to be 3.12 cal/g. niscpr.res.in

Table 1: Crystallographic Data for this compound Polymorphs

| Property | Room Temperature Phase | High-Temperature Phase |

|---|---|---|

| Crystal System | Tetragonal researchgate.netresearchgate.netniscpr.res.in | Cubic niscpr.res.in |

| Space Group | I4/m researchgate.netniscpr.res.in | Primitive Cubic niscpr.res.in |

| Lattice Constants | a = 8.67 Åc = 8.17 Å researchgate.net | a = 6.681 Å (at 145°C) niscpr.res.in |

| Unit Cell Volume | 614.13 ų researchgate.net | Not specified |

| Transition Temp. | N/A | 139-142°C niscpr.res.in |

Bond analysis derived from crystallographic data provides insight into the nature of the chemical bonds within the this compound lattice. The structure contains two distinct silver ion (Ag⁺) environments and two different oxygen atom (O²⁻) sites. researchgate.net

In one coordination environment, an Ag⁺ ion is bonded to eight oxygen atoms, with four shorter bonds (2.62 Å) and four longer bonds (2.75 Å). researchgate.net In the other, the Ag⁺ ion is coordinated to four oxygen atoms, all with a bond length of 2.41 Å. researchgate.net The chlorine atom (Cl⁵⁺) is bonded to three oxygen atoms in a trigonal non-coplanar geometry, with O-Cl bond lengths of 1.51 Å and 1.52 Å. researchgate.net

Theoretical studies based on the quantum theory of atoms in molecules (QTAIM) on analogous alkali chlorates, such as sodium chlorate, help to interpret these bond characteristics. acs.org The analysis of electron density at the bond critical points (BCPs) suggests that the intra-anionic Cl-O bonds are predominantly covalent, characterized by high electron density. acs.org In contrast, the metal-oxygen (e.g., Na-O) bonds are classified as ionic, with significantly lower electron density at the BCP. acs.org These findings suggest a similar ionic interaction between the Ag⁺ cations and the chlorate (ClO₃⁻) anions in the this compound crystal, complemented by weak anion-anion interactions. acs.org

Table 2: Selected Interatomic Distances in Tetragonal this compound

| Bond | Bond Length (Å) |

|---|---|

| Ag-O | 2.41 researchgate.net |

| Ag-O | 2.62 researchgate.net |

| Ag-O | 2.75 researchgate.net |

| O-Cl | 1.51 researchgate.net |

Spectroscopic Investigations of this compound

Spectroscopic techniques probe the energy levels within a molecule or crystal. Vibrational and electron spin resonance spectroscopies are particularly useful for characterizing the bonding, molecular structure, and electronic environment of species within the this compound crystal.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, investigates the vibrational modes of molecules. researchgate.net These methods are complementary, as their selection rules differ based on changes in the molecule's dipole moment (for IR) and polarizability (for Raman).

For this compound, the vibrational spectra are dominated by the internal modes of the chlorate ion (ClO₃⁻). Infrared spectroscopy studies have identified characteristic absorption bands for the Cl-O vibrations of the chlorate group at approximately 945 cm⁻¹ and 970 cm⁻¹. libretexts.org During thermal decomposition studies, an additional band around 1100 cm⁻¹ appears, which is characteristic of the perchlorate (B79767) ion (ClO₄⁻), indicating that a portion of the this compound oxidizes to silver perchlorate before final decomposition to silver chloride. libretexts.org

Table 3: Observed Infrared Absorption Bands for this compound and its Decomposition Intermediate

| Wavenumber (cm⁻¹) | Assignment | Compound |

|---|---|---|

| 945 | ν(Cl-O) libretexts.org | This compound |

| 970 | ν(Cl-O) libretexts.org | This compound |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons (paramagnetic centers). When this compound single crystals are exposed to gamma (γ) irradiation, various paramagnetic radical species become trapped within the crystal lattice.

ESR studies have successfully identified several of these trapped centers in irradiated AgClO₃. researchgate.net The primary species identified are the ozonide radical ion (O₃⁻), chlorine dioxide (ClO₂), and a complex center denoted as (ClO₂–Cl)⁻. researchgate.net The identification of these same radicals in other irradiated chlorates, such as potassium chlorate (KClO₃), corroborates these findings.

The ClO₂ radical, in particular, has been studied in detail. Theoretical analysis of its spin Hamiltonian indicates that the crystal field of the AgClO₃ lattice breaks the C₂ᵥ symmetry of the isolated ClO₂ molecule. niscpr.res.in This interaction results in an observable rotation of the principal axes of the g-tensor and the hyperfine A-tensor relative to each other. niscpr.res.in

Table 4: Paramagnetic Centers Identified in Irradiated this compound

| Paramagnetic Center | Formula | Reference |

|---|---|---|

| Ozonide Radical Ion | O₃⁻ | researchgate.net |

| Chlorine Dioxide | ClO₂ | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgfiveable.me The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. carleton.edu

For this compound (AgClO₃), XPS analysis is crucial for verifying the surface purity and the chemical states of silver, chlorine, and oxygen. Shifts in the characteristic binding energies, known as chemical shifts, provide detailed information about the oxidation state and local bonding environment of each element. carleton.edu For instance, the binding energy of the Ag 3d core level can distinguish between metallic silver (Ag⁰) and silver in an oxidized state (Ag⁺), such as in AgClO₃. researchgate.netresearchgate.net Similarly, the binding energies of the Cl 2p and O 1s peaks would confirm the presence of the chlorate (ClO₃⁻) anion and rule out other species like chloride (Cl⁻) or perchlorate (ClO₄⁻).

While specific, detailed XPS spectra for pure this compound are not extensively documented in readily available literature, analysis of related compounds provides expected values. Research on sodium chlorate (NaClO₃) has been conducted, and it's known that X-ray irradiation can cause the reduction of the chlorate ion during analysis. aip.orgiaea.org This highlights the necessity for careful experimental control, such as minimizing exposure time, to obtain data representative of the original material. aip.org

The table below outlines the core levels that would be analyzed for this compound and the type of information that would be derived from their high-resolution spectra.

Table 1: Key XPS Regions for the Surface Analysis of this compound

| Core Level | Expected Binding Energy Range (approx. eV) | Information Gleaned |

|---|---|---|

| Ag 3d | 367-375 | The Ag 3d spectrum consists of a doublet (3d₅/₂ and 3d₃/₂). The precise binding energy of the Ag 3d₅/₂ peak (approx. 367-368 eV) confirms the Ag⁺ oxidation state, distinguishing it from metallic silver (Ag⁰). researchgate.net |

| Cl 2p | 206-212 | The Cl 2p peak for the chlorate ion is expected in a higher binding energy range than for chloride (approx. 198-200 eV). This confirms the +5 oxidation state of chlorine in the chlorate anion. aip.org |

| O 1s | 530-533 | The O 1s peak provides information on the oxygen bonded within the chlorate anion. Its position can help identify surface contamination, such as adsorbed water or carbonate species. |

Electron Microscopy and Imaging of this compound Morphology

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at high magnification, far surpassing the capabilities of light microscopy. numberanalytics.com By using a focused beam of electrons instead of photons, resolutions at the micro- and nanometer scale can be achieved. academie-sciences.fr For a crystalline compound like this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical, complementary information regarding its crystal habit and the structure of its nanoscale forms.

Scanning Electron Microscopy (SEM) for this compound Crystal Morphology

Scanning Electron Microscopy (SEM) is a premier technique for imaging the surface topography of solid materials. carleton.edu In SEM, a focused beam of high-energy electrons scans across the sample's surface, causing interactions that generate signals, primarily secondary electrons. microbenotes.com These secondary electrons are collected by a detector to form a high-resolution, three-dimensional-appearing image of the surface. electron-microscopes.com

The application of SEM to this compound crystals allows for the detailed characterization of their external morphology. numberanalytics.com This analysis is fundamental to understanding the physical properties of the bulk material, which are influenced by crystal size, shape, and surface features. SEM reveals the specific crystal habit (the characteristic external shape), the distribution of crystal sizes in a powdered sample, the texture of the crystal faces, and the degree to which individual crystals have aggregated or intergrown. numberanalytics.com This level of detail is crucial for quality control in synthesis and for understanding how the material might behave in various applications.

Table 2: Morphological Characteristics of this compound Determined by SEM

| Parameter | Description | Significance |

|---|---|---|

| Crystal Habit | The characteristic geometric shape of the crystals (e.g., prismatic, tabular, cubic). | Provides insight into the internal crystalline structure and the conditions during crystal growth. |

| Size Distribution | The range and average size of the crystals within the sample. nih.gov | Affects bulk properties such as flowability, packing density, and dissolution rate. |

| Surface Topography | The texture and features on the crystal faces, such as steps, etch pits, or smoothness. carleton.edu | Influences the surface area and reactivity of the material. |

| Aggregation State | The extent to which individual crystals are clumped together. innovareacademics.inbiotech-asia.org | Impacts powder handling characteristics and can affect performance in solid-state reactions. |

Transmission Electron Microscopy (TEM) for this compound Nanostructures

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides detailed information about the internal structure of materials at the nanoscale. numberanalytics.com Unlike SEM, which scans the surface, TEM operates by passing a broad beam of high-energy electrons through an ultrathin sample (typically less than 100 nm thick). nanoscience.com The transmitted electrons are focused by a series of electromagnetic lenses to form a high-resolution, two-dimensional projection image. numberanalytics.com

TEM is the definitive method for characterizing the morphology, size, and crystallinity of this compound when it is synthesized in the form of nanostructures, such as nanoparticles or nanowires. scirp.orgnih.gov The technique can resolve individual nanoparticles, allowing for precise measurement of their dimensions, shape, and size distribution with sub-nanometer precision. ekb.eg High-Resolution TEM (HRTEM) can even visualize the atomic lattice planes of a crystalline nanoparticle, providing direct evidence of its crystal structure. numberanalytics.combiointerfaceresearch.com Furthermore, by using Selected Area Electron Diffraction (SAED), a technique within TEM, a diffraction pattern can be generated from a specific area of the sample, which confirms the crystalline phase of the nanostructures. biointerfaceresearch.com

Table 3: Nanostructural Characteristics of this compound Determined by TEM

| Parameter | Description | Significance |

|---|---|---|

| Particle Size & Distribution | Precise measurement of the diameter or dimensions of individual nanoparticles and the statistical distribution across the sample. ekb.eg | Nanoparticle properties are highly size-dependent; a narrow distribution is often desired for uniform behavior. |

| Particle Shape/Morphology | The geometric shape of the nanostructures (e.g., spherical, triangular, rod-like). scirp.orgtandfonline.com | Shape influences catalytic activity, optical properties, and interactions with biological systems. |

| Crystallinity | Determination of whether the nanoparticles are crystalline, polycrystalline, or amorphous through imaging and diffraction patterns (SAED). biointerfaceresearch.com | The crystalline nature of the material is critical to its physical and chemical properties. |

| Lattice Structure | High-Resolution TEM (HRTEM) allows for the direct imaging of atomic lattice fringes and the measurement of interplanar spacing. numberanalytics.com | Confirms the crystal structure (e.g., cubic, tetragonal) and can reveal crystalline defects. |

Computational and Theoretical Studies on Silver Chlorate

Quantum Chemical Calculations of Silver Chlorate (B79027)

Quantum chemical calculations offer profound insights into the intrinsic properties of silver chlorate (AgClO₃) at the atomic and electronic levels. These computational methods are instrumental in elucidating the molecule's electronic structure, stability, and various other physicochemical characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure and Stability of this compound

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org This method is particularly effective for calculating the properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.org DFT has been widely applied to study the stability, structure, and optical spectra of silver clusters. rsc.orgresearchgate.net

DFT calculations provide a detailed understanding of the free energy and structure of silver-containing compounds. rsc.orgchemrxiv.org For instance, studies on ultra-small silver clusters have successfully used DFT to determine their thermodynamic stability, revealing that cationic clusters can be more stable than neutral ones, a finding consistent with experimental observations. rsc.orgresearchgate.netchemrxiv.org The method is also adept at predicting how factors like hydration, ligands, and oxidation states influence the structure and stability of these clusters. rsc.orgresearchgate.net

Key Parameters from DFT Calculations for Silver Compounds

| Parameter | Description | Significance for this compound |

|---|---|---|

| Formation Energy | The energy change when a compound is formed from its constituent elements. | Indicates the thermodynamic stability of AgClO₃. |

| Bond Lengths (Ag-O, Cl-O) | The equilibrium distance between the nuclei of bonded atoms. | Defines the molecular geometry and bond strength. |

| Electronic Density of States (DOS) | The number of electronic states per unit energy range. | Reveals the electronic structure and nature of chemical bonding. |

| Vibrational Frequencies | The frequencies at which the molecule's atoms vibrate. | Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net |

Ab Initio Methods for Predicting this compound Molecular and Solid-State Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately predicting the molecular and solid-state properties of compounds like this compound. arxiv.org Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation, offering increasing accuracy with higher levels of theory.

For silver-containing systems, ab initio calculations have been used to investigate the electronic and optical properties of silver clusters, showing a transition from molecular to nanoparticle behavior as cluster size increases. arxiv.org In the solid state, ab initio quantum molecular dynamics (QMD) simulations have been employed to refine the phase diagram of silver, identifying different solid phases under high pressure and temperature. lanl.gov

In the case of this compound, which exists as a tetragonal crystal, ab initio methods can be used to predict its solid-state properties. wikipedia.org These calculations can determine the lattice parameters of the unit cell, the cohesive energy of the crystal, and the electronic band structure. The band gap, a critical property for understanding the material's electronic conductivity and optical properties, can be calculated. Ab initio methods also allow for the simulation of vibrational properties, such as phonon dispersion curves, which are essential for understanding the thermal properties of the solid. researchgate.net

Predicted Properties of this compound from Ab Initio Methods

| Property | Description | Relevance |

|---|---|---|

| Lattice Parameters | The dimensions of the unit cell in the crystal lattice. | Fundamental for describing the crystal structure. |

| Cohesive Energy | The energy required to separate the crystal into its constituent atoms or ions. | A measure of the stability of the solid-state structure. |

| Electronic Band Structure | The range of energy levels that electrons may have within the solid. | Determines the electronic and optical properties, such as conductivity and color. |

| Phonon Frequencies | The frequencies of the collective vibrations of atoms in the crystal lattice. | Important for understanding thermal conductivity and heat capacity. |

Theoretical Modeling of this compound Reactivity and Decomposition Pathways

Theoretical modeling provides a framework for understanding the complex chemical reactions that this compound can undergo, particularly its decomposition. These models can predict reaction rates, identify intermediate species, and elucidate the step-by-step mechanisms of transformation.

Kinetic Modeling of this compound Decomposition

Kinetic modeling of solid-state decomposition reactions, such as that of this compound, involves developing mathematical models to describe the rate at which the reaction proceeds. acs.org The thermal decomposition of chlorates can be complex, often involving multiple, sometimes overlapping, steps. researchgate.netscispace.com

The study of the thermal decomposition of related compounds, like potassium chlorate, using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides a basis for understanding the kinetic behavior of this compound. scispace.com The kinetic triplet—activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α)—is essential for describing the process. scispace.com Model-free methods, such as the Kissinger-Akahira-Sunose (KAS) method, can be used to determine the activation energy without assuming a specific reaction model. scispace.com

For this compound, kinetic modeling would aim to determine these parameters for its decomposition reaction, which primarily yields silver chloride and oxygen. The reaction is often represented as:

2 AgClO₃(s) → 2 AgCl(s) + 3 O₂(g)

However, the actual process may be more intricate, potentially involving intermediates. Kinetic models can help to distinguish between different possible reaction mechanisms, such as nucleation and growth, diffusion-controlled, or phase-boundary-controlled reactions. niscpr.res.in The influence of factors like heating rate and atmosphere on the decomposition kinetics can also be simulated.

Reaction Mechanism Simulations for this compound Transformations

Simulating reaction mechanisms provides a molecular-level view of how chemical transformations occur. For this compound, this involves modeling the breaking of Cl-O bonds and the formation of Ag-Cl bonds and O₂ molecules. When dry chlorine gas is passed over heated this compound, the reaction produces silver chloride, chlorine dioxide, and oxygen, indicating a complex transformation pathway. doubtnut.com

Computational methods can be used to map out the potential energy surface (PES) for the decomposition reaction. By identifying transition states and reaction intermediates, a detailed step-by-step mechanism can be proposed. For instance, the decomposition might proceed through the formation of unstable intermediates like silver hypochlorite (B82951) or other oxy-chloro species.

Simulations can also explore the role of defects or impurities in the crystal lattice, which can act as nucleation sites for decomposition. The transformation of silver-containing nanomaterials, which can involve processes like dissolution, oxidation, and precipitation, provides analogous systems for understanding the complex transformations this compound might undergo in different environments. mcgill.camdpi.com For example, in aqueous solutions, the interaction of silver ions with chloride can lead to the formation of silver chloride (AgCl). nih.gov

Crystal Field Theory Applied to this compound Systems

Crystal Field Theory (CFT) is a model that describes the breaking of degeneracies of electron orbitals, usually d or f orbitals, due to the static electric field produced by a surrounding charge distribution (anion neighbors). dacollege.orglibretexts.org It is a model that is used to explain the spectroscopic and magnetic properties of transition metal complexes. libretexts.orglibretexts.org

In the case of this compound (AgClO₃), the central metal ion is Ag⁺. Silver(I) has a completely filled d-shell (d¹⁰ configuration). In a d¹⁰ ion, all five d-orbitals are fully occupied with electrons.

According to Crystal Field Theory, when ligands (in this case, the oxygen atoms from the chlorate anions) approach the central metal ion, the degeneracy of the d-orbitals is lifted. libretexts.org In an octahedral field, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). dacollege.org In a tetrahedral field, the splitting is inverted, with the e set being lower in energy than the t₂ set. egyankosh.ac.in

The energy difference between these sets is known as the crystal field splitting energy (Δ). libretexts.org The stabilization energy gained by placing electrons in the lower-energy orbitals is called the Crystal Field Stabilization Energy (CFSE). aakash.ac.in

For a d¹⁰ ion like Ag⁺, all d-orbitals are filled with ten electrons. The electron configuration will be (t₂g)⁶(eg)⁴ in an octahedral field or (e)⁴(t₂)⁶ in a tetrahedral field. The CFSE is calculated based on the number of electrons in each level.

CFSE for d¹⁰ in an octahedral field: (6 × -0.4Δo) + (4 × +0.6Δo) = -2.4Δo + 2.4Δo = 0

CFSE for d¹⁰ in a tetrahedral field: (4 × -0.6Δt) + (6 × +0.4Δt) = -2.4Δt + 2.4Δt = 0

Therefore, for a silver(I) ion with a d¹⁰ configuration, the Crystal Field Stabilization Energy is zero, regardless of the geometry of the complex (octahedral, tetrahedral, or other). egyankosh.ac.in This means that there is no net stabilization of the complex arising from the d-orbital splitting.

Reactivity and Reaction Mechanisms of Silver Chlorate

Oxidation-Reduction Chemistry of Silver Chlorate (B79027)

The chemical behavior of silver chlorate is largely defined by the +5 oxidation state of the chlorine atom in the chlorate anion (ClO₃⁻), which makes the compound a strong oxidizing agent. wikipedia.orgwikipedia.org

This compound as an Oxidizing Agent in Chemical Reactions

This compound is a powerful oxidizing agent, capable of reacting vigorously with various substances. smolecule.comontosight.aisciencemadness.org Its oxidizing strength stems from the chlorate ion, where chlorine is in a high oxidation state and readily accepts electrons. This property makes it reactive with reducing agents, organic compounds, and certain metals. ontosight.aiwikipedia.org For instance, mixtures of this compound with combustible materials like sugars or sulfur can deflagrate or explode upon ignition. ontosight.aisciencemadness.org

In synthetic chemistry, this compound has been employed as an effective oxidizing agent for specific transformations of organic molecules. smolecule.comsciencemadness.org A notable example is the oxidation of crotonic and isocrotonic acids to their corresponding dihydroxybutyric acids. sciencemadness.org The silver ion (Ag⁺) itself can also participate in redox reactions, although the primary oxidizing power resides with the chlorate anion. nih.gov

Reduction Pathways of this compound

The reduction of this compound involves the chlorate ion being reduced to a lower oxidation state, typically forming chloride ions (Cl⁻). The specific reduction pathway can be influenced by the nature of the reducing agent and the reaction conditions. For example, in the presence of a suitable reducing agent, the chlorate can be reduced to chloride. sciencemadness.org

In some contexts, the reduction of the silver ion to metallic silver can also occur. For instance, the silver ion is known to be reduced to metallic silver by compounds like ascorbic acid. nih.gov A general representation of the reduction of the chlorate ion is:

ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O

3Zn + AgClO₃ + 6HCl → 3ZnCl₂ + 3H₂O + AgCl

Thermal and Photolytic Decomposition of this compound

This compound is metastable and can decompose when subjected to heat or light, a characteristic that underscores its potential hazards. smolecule.comsciencemadness.org

Detailed Mechanisms of Thermal Decomposition of this compound

The thermal decomposition of this compound is a complex process that can proceed via different pathways depending on the heating rate and temperature. smolecule.comniscpr.res.in When heated gently, this compound decomposes primarily into silver chloride (AgCl) and oxygen gas. smolecule.comsciencemadness.org

2AgClO₃(s) → 2AgCl(s) + 3O₂(g)

However, studies have shown that the decomposition can be more intricate. niscpr.res.inu-szeged.hu Thermogravimetric and differential thermal analysis have indicated that the decomposition begins around 443 K (170 °C) and completes by approximately 525 K (252 °C). niscpr.res.in During this process, a portion of the this compound may disproportionate, oxidizing to silver perchlorate (B79767) (AgClO₄) which then decomposes at a higher temperature. niscpr.res.in The final solid product of the decomposition is silver chloride. niscpr.res.in Rapid heating can lead to a more vigorous, explosive decomposition. sciencemadness.org The decomposition is also described as having an autocatalytic character in its initial phase. u-szeged.hu

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Reference |

| Decomposition Start Temperature | ~443 K (170 °C) | niscpr.res.in |

| Decomposition Completion Temperature | ~525 K (252 °C) | niscpr.res.in |

| Primary Products (Gentle Heating) | Silver Chloride (AgCl), Oxygen (O₂) | smolecule.comsciencemadness.org |

| Intermediate Product | Silver Perchlorate (AgClO₄) | niscpr.res.in |

| Activation Energy (Acceleration Period) | 48.2 kcal/mole | u-szeged.hu |

| Activation Energy (Post-Maximum Rate) | 24.8 kcal/mole | u-szeged.hu |

Photolytic Decomposition Phenomena in this compound

This compound is sensitive to light and will slowly decompose upon exposure, particularly to sunlight. wikipedia.orgsciencemadness.org This photolytic decomposition causes the white crystals to darken over time due to the formation of finely divided metallic silver and silver chloride. sciencemadness.orgdrugfuture.com This light sensitivity necessitates storing the compound in dark, well-sealed containers. wikipedia.orgscribd.com

2AgClO₃(s) + light → 2AgCl(s) + 3O₂(g) and/or 2Ag(s) + Cl₂(g) + 3O₂(g)

The darkening is primarily attributed to the formation of silver atoms. sciencemadness.org After prolonged exposure, the compound can become extremely explosive. sciencemadness.org

Reactions of this compound with Organic Compounds in Synthesis

The strong oxidizing nature of this compound makes it a useful reagent in specific organic syntheses, although its explosive nature requires careful handling. smolecule.comontosight.ai It can react vigorously, even explosively, with many organic materials. wikipedia.orgsciencemadness.org

One of the documented synthetic applications of this compound is in the hydroxylation of unsaturated organic acids. For example, it has been used to oxidize crotonic acid and isocrotonic acid to produce dl-threo-α,β-dihydroxybutyric acid and dl-erythro-α,β-dihydroxybutyric acid, respectively. sciencemadness.org This demonstrates its utility in converting carbon-carbon double bonds into diols.

The general reactivity with organic compounds is often characterized by oxidation of the organic substrate. smolecule.com Due to its high reactivity and potential for explosive mixtures, its use in organic synthesis is not widespread and is typically reserved for specific transformations where other oxidizing agents are less effective. smolecule.comontosight.ai

Oxidation of Organic Acids by this compound

This compound (AgClO₃) is recognized as a powerful oxidizing agent capable of reacting with certain organic compounds. sciencemadness.orgjodrugs.com The chlorate ion (ClO₃⁻) is the primary oxidizing species, wherein the chlorine atom, in a +5 oxidation state, readily accepts electrons and is reduced. The presence of the silver ion can facilitate these reactions.

Research has demonstrated the efficacy of this compound in the oxidation of unsaturated organic acids. For instance, it has been shown to oxidize crotonic acid and isocrotonic acid. sciencemadness.org In these reactions, the carbon-carbon double bond of the organic acid is oxidized, typically resulting in the formation of diols. The process involves the hydroxylation of the alkene functionality.

The reaction with crotonic acid yields dl-threo-α,β-dihydroxybutyric acid, while the oxidation of isocrotonic acid produces dl-erythro-α,β-dihydroxybutyric acid. sciencemadness.org This stereospecificity suggests a concerted or near-concerted mechanism, possibly involving a cyclic intermediate with the chlorate species.

Table 1: Oxidation of Organic Acids by this compound

| Organic Acid Reactant | Oxidized Product | Reference |

|---|---|---|

| Crotonic Acid | dl-threo-α,β-Dihydroxybutyric Acid | sciencemadness.org |

| Isocrotonic Acid | dl-erythro-α,β-Dihydroxybutyric Acid | sciencemadness.org |

| Ethylene Glycol | Ignition at 100°C (Hypergolic reaction) | jodrugs.com |

Double Displacement Reactions Involving this compound

Double displacement, or metathesis, reactions are a cornerstone of this compound's utility in inorganic synthesis. thoughtco.com These reactions involve the exchange of ions between two reacting compounds to form two new products. thoughtco.comck12.org this compound is frequently used to prepare other metal chlorates. sciencemadness.org

The general equation for this reaction type is: MCl + AgClO₃ → MClO₃ + AgCl(s)

The driving force for this reaction is the formation of silver chloride (AgCl), a compound that is highly insoluble in water. wikipedia.org When aqueous solutions of this compound and a soluble metal chloride are mixed, the silver and chloride ions combine and precipitate out of the solution as a white solid, leaving the desired metal chlorate in the aqueous phase. sciencemadness.orgck12.orgwikipedia.org This method is a convenient route for synthesizing chlorates that may be difficult to produce through other means.

Conversely, a common method for synthesizing this compound itself is through a double displacement reaction between silver nitrate (B79036) and sodium chlorate. sciencemadness.orgmyttex.net AgNO₃ + NaClO₃ → AgClO₃ + NaNO₃

In this case, the separation of this compound from sodium nitrate is achieved through fractional crystallization, capitalizing on their different solubilities at various temperatures. sciencemadness.orgmyttex.net

Table 2: Examples of Double Displacement Reactions

| Reactant 1 | Reactant 2 | Product 1 (In Solution) | Product 2 (Precipitate) | Reference |

|---|---|---|---|---|

| This compound (AgClO₃) | Sodium Chloride (NaCl) | Sodium Chlorate (NaClO₃) | Silver Chloride (AgCl) | sciencemadness.orgck12.org |

| This compound (AgClO₃) | Potassium Chloride (KCl) | Potassium Chlorate (KClO₃) | Silver Chloride (AgCl) | ck12.org |

| Silver Nitrate (AgNO₃) | Sodium Chlorate (NaClO₃) | This compound (AgClO₃) & Sodium Nitrate (NaNO₃) | None (Separated by crystallization) | sciencemadness.orgmyttex.net |

Interfacial Reactivity of this compound in Heterogeneous Systems

The reactivity of this compound in heterogeneous systems—where reactants are in different phases (e.g., solid-liquid, solid-gas)—is governed by phenomena occurring at the interface between these phases. While direct studies on the interfacial reactivity of this compound are not extensively detailed in readily available literature, principles can be drawn from related systems and general heterogeneous catalysis. acs.org

In the context of the double displacement reactions mentioned previously, the precipitation of silver chloride is a critical interfacial process. The formation of a new solid phase (AgCl) from a liquid phase represents a solid-liquid interface. The kinetics of this precipitation can be influenced by factors such as surface area, nucleation sites, and the potential for the newly formed solid to passivate the surface of the reacting this compound, which could inhibit further reaction.

Table 3: Interfacial Reactivity in Heterogeneous Systems

| System Type | Reactants | Interface | Nature of Interfacial Reaction |

|---|---|---|---|

| Solid-Liquid | AgClO₃(s) in aqueous metal chloride | Solid-Liquid | Ion exchange at the solid surface, followed by precipitation of a new solid phase (AgCl). |

| Solid-Liquid | AgClO₃(s) with a liquid organic acid | Solid-Liquid | Oxidation reaction occurs at the surface of the solid chlorate. |

| Solid-Solid | Mixture of AgClO₃(s) with a solid combustible material (e.g., charcoal) | Solid-Solid | Redox reaction initiated at points of contact, often by friction or heat. |

Applications of Silver Chlorate in Chemical Synthesis and Materials Science

Silver Chlorate (B79027) as a Reagent in Specialized Chemical Synthesis

In the realm of chemical synthesis, silver chlorate serves as a key reagent in specific oxidative processes and in the production of other metallic chlorates.

This compound is recognized as a potent oxidizing agent in organic chemistry. sciencemadness.orgsmolecule.com Its ability to facilitate oxidative transformations is crucial in the synthesis of certain organic compounds. A notable example is the oxidation of crotonic acid and isocrotonic acid. In this reaction, this compound effectively oxidizes these unsaturated carboxylic acids to yield dl-threo-α,β-dihydroxybutyric acid and dl-erythro-α,β-dihydroxybutyric acid, respectively. sciencemadness.org This demonstrates its role in the stereospecific hydroxylation of carbon-carbon double bonds. The general reaction scheme for its decomposition upon gentle heating, which liberates oxygen, underscores its oxidizing potential:

2 AgClO₃(s) → 2 AgCl(s) + 3 O₂(g) sciencemadness.org

Mixtures of this compound with organic substances, such as sugars, can burn vigorously, further highlighting its strong oxidizing nature. sciencemadness.org

This compound is a valuable precursor in the synthesis of other chlorate salts through metathesis or double displacement reactions. sciencemadness.org This method leverages the low solubility of silver chloride (AgCl), which precipitates from the reaction mixture, driving the reaction to completion. When an aqueous solution of this compound is mixed with a solution of a metal chloride (MCl), the corresponding metal chlorate (MClO₃) is formed along with the insoluble silver chloride. sciencemadness.org

The general equation for this reaction is:

AgClO₃(aq) + MCl(aq) → MClO₃(aq) + AgCl(s)↓ sciencemadness.org

This precipitation of silver chloride makes it a straightforward method for isolating the desired metal chlorate from the reaction mixture. sciencemadness.org

| Reactant (Metal Chloride) | Product (Metal Chlorate) | Byproduct | Driving Force of the Reaction |

|---|---|---|---|

| MCl | MClO₃ | Silver Chloride (AgCl) | Precipitation of insoluble AgCl |

This compound in the Synthesis of Advanced Materials

The applications of this compound extend into materials science, where it can serve as a precursor for nanomaterials and a component in composite materials research.

While silver nitrate (B79036) (AgNO₃) is a more commonly cited precursor, the fundamental principles of chemical reduction methods for synthesizing silver nanoparticles (AgNPs) can be applied to other soluble silver salts like this compound. The synthesis process involves the reduction of silver ions (Ag⁺) to metallic silver atoms (Ag⁰), which then nucleate and grow into nanoparticles.

In a typical chemical reduction synthesis, a silver salt is dissolved in a solvent, and a reducing agent is added to initiate the reduction of silver ions. A stabilizing agent is often used to prevent the agglomeration of the newly formed nanoparticles. Given that this compound is a water-soluble salt, it can serve as a source of Ag⁺ ions for such reactions. The choice of reducing and stabilizing agents would determine the size, shape, and stability of the resulting silver nanoparticles.

Silver-containing composite materials are of significant interest due to their unique properties, such as antimicrobial activity and enhanced conductivity. While direct research on the integration of this compound into composite materials is not extensively documented, its properties suggest potential applications. For instance, this compound could be incorporated into a polymer matrix to create a composite with oxidizing properties. Alternatively, it could be used as a precursor for the in-situ synthesis of silver nanoparticles within a composite material. This would involve dispersing the this compound within the matrix and then inducing its reduction to form silver nanoparticles, thereby imparting the desired functionalities to the composite. For example, in the development of antibacterial materials, silver-polymer composites have shown promise. researchgate.net The synthesis of such composites sometimes involves the in-situ reduction of a silver salt, a role that this compound could potentially fulfill. researchgate.net

Research on this compound in Energetic Compositions (from a chemical properties/reaction kinetics perspective)

This compound is recognized as an energetic material and is classified as a primary explosive. sciencemadness.orgscribd.com Its high sensitivity to shock, friction, and heat makes it a subject of interest in the study of energetic materials from a chemical properties and reaction kinetics standpoint. smolecule.com

Upon rapid heating, this compound decomposes explosively. sciencemadness.org Even gentle heating leads to decomposition, releasing oxygen and forming silver chloride. sciencemadness.org The compound's sensitivity can increase upon storage, especially with exposure to daylight, which causes it to darken and become extremely explosive. sciencemadness.org

Research into the thermal decomposition of silver-containing compounds provides insights into their reaction kinetics. For instance, a study on a silver(I) complex containing this compound, specifically [AgCH(C₃H₃N₂)₃·ClO₃], investigated its thermal decomposition. researcher.life Thermogravimetric analysis (TGA) revealed a two-step decomposition process occurring between 160 and 250 °C. researcher.life The thermokinetic parameters of this decomposition were determined using non-isothermal/isoconversional kinetic methods, such as the Ozawa–Flynn–Wall (OFW) and Kissinger–Akahira–Sunose (KAS) methods, which are crucial for understanding the stability and decomposition mechanism of such energetic materials. researcher.life

| Property | Description | Reference |

|---|---|---|

| Energetic Nature | Classified as a primary explosive. | sciencemadness.orgscribd.com |

| Sensitivity | Highly sensitive to shock, friction, and heat. Becomes more sensitive with age and light exposure. | sciencemadness.orgsmolecule.com |

| Decomposition | Decomposes upon gentle heating to silver chloride and oxygen; explodes upon rapid heating. | sciencemadness.org |

| Thermal Decomposition Kinetics | Studied using methods like TGA, with kinetic parameters determined by isoconversional methods. | researcher.life |

Energetic Properties and Decomposition Kinetics in Model Systems

This compound (AgClO₃) is a notable energetic material due to its strong oxidizing properties. sciencemadness.org Like other chlorates, it is a potent oxidizing agent and can form highly reactive and explosive mixtures with organic compounds and other combustible materials. sciencemadness.org The decomposition of this compound is an exothermic process that can be initiated by heat, friction, or shock, particularly when it is aged or has been exposed to light, which causes it to darken and become extremely sensitive. sciencemadness.orgwikipedia.org

Upon gentle heating, this compound decomposes to form silver chloride (AgCl) and oxygen (O₂), as described by the following reaction:

2AgClO₃(s) → 2AgCl(s) + 3O₂(g) sciencemadness.org

This decomposition reaction is fundamental to its energetic nature. The release of oxygen gas can significantly accelerate the combustion of other materials. If heated rapidly, the decomposition can be explosive. sciencemadness.org While pure this compound is reported to be stable, its sensitivity can increase over time, and it may explode on touch after several days of storage. sciencemadness.org

Detailed kinetic parameters for the thermal decomposition of this compound are not extensively documented in publicly available literature. However, the study of analogous compounds provides insight into the expected kinetic behavior. The thermal decomposition of metal oxides and salts, such as silver oxide and silver carbonate, often follows models based on random nucleation and subsequent growth mechanisms (e.g., the Avrami-Erofeev model). For instance, the decomposition of silver oxide (AgO) has been shown to be controlled by such a mechanism, with a calculated apparent activation energy of 88.34 kJ/mol. researchgate.net Similarly, studies on the thermal decomposition of potassium chlorate (KClO₃) have identified multi-step reaction processes with activation energies varying for each consecutive step. askfilo.com It is plausible that the decomposition of this compound would follow a similarly complex kinetic model, influenced by factors such as heating rate, atmosphere, and the physical properties of the crystals.

The following table summarizes the key energetic and decomposition properties of this compound based on available data.

| Property | Value/Description |

| Chemical Formula | AgClO₃ |

| Molar Mass | 191.32 g/mol |

| Appearance | White crystalline solid |

| Decomposition Products | Silver Chloride (AgCl) and Oxygen (O₂) |

| Melting Point | 230 °C (decomposes) |

| Boiling Point | 270 °C (decomposes) |

| Nature of Decomposition | Exothermic; can be explosive upon rapid heating |

Data sourced from multiple references. wikipedia.org

Analytical Chemistry Applications of this compound (as a reagent, not its analysis)

This compound's primary application in chemical synthesis and analysis stems from its character as a strong oxidizing agent. sciencemadness.org It can be used to effectively oxidize certain organic compounds. For example, it has been demonstrated to oxidize crotonic acid and isocrotonic acid to their corresponding dihydroxybutyric acids. sciencemadness.org In analytical chemistry, a reagent's utility is often tied to its reactivity and the specificity of that reaction. As an oxidizer, this compound has the potential to be used in redox reactions for the determination of various analytes.

Titrimetric Applications of this compound

Titrimetric analysis relies on a reaction between a titrant of known concentration and an analyte. Redox titrations, specifically, utilize an oxidizing or reducing agent as the titrant. Given that this compound is a powerful oxidizing agent, it theoretically possesses the prerequisite property to serve as a titrant for the quantification of reducing agents. sciencemadness.org

However, a review of common titrimetric methods reveals that this compound is not a widely used reagent in this capacity. Argentometry, the branch of titration involving the silver(I) ion, almost exclusively employs silver nitrate (AgNO₃) as the titrant. canterbury.ac.nzyoutube.com Methods like the Mohr, Volhard, and Fajans methods all use silver nitrate to precipitate halide ions for their quantification. youtube.com

The limited use of this compound as a titrant may be attributed to several factors. Its high cost and explosive sensitivity make it a less practical and safe choice compared to more stable oxidizing agents like potassium permanganate (B83412) or potassium dichromate, or the more commonly used silver salt, silver nitrate. sciencemadness.org While this compound is soluble in water, its stability, especially in the presence of potential contaminants or upon exposure to light, could compromise the accuracy and safety of a titration. wikipedia.org

Although direct applications of this compound as a titrant are not well-documented, its properties are relevant in other areas of analytical chemistry. For instance, tests for the presence of chlorate ions often involve reactions that produce a distinct color change, which can be used for qualitative or semi-quantitative analysis. exrockets.com One such test uses aniline (B41778) sulphate in the presence of concentrated sulfuric acid, which produces a deep blue color if chlorate is present. exrockets.com This suggests a potential for colorimetric or spectrophotometric methods rather than titrimetric ones for analyses involving the chlorate ion itself.

Advanced Analytical Methods for the Detection and Quantification of Silver Chlorate

Chromatographic Techniques for Chlorate (B79027) Ion Analysis (relevant to Silver Chlorate)

Chromatographic methods are paramount for the separation and quantification of the chlorate ion, especially in complex matrices where other ions could interfere with the analysis. When analyzing this compound, the sample would first be dissolved in a suitable solvent, typically deionized water, to dissociate the silver and chlorate ions.

Ion Chromatography (IC) coupled with Mass Spectrometry (MS) has become a preferred method for the determination of chlorate and other oxyhalide species due to its high sensitivity and selectivity. thermofisher.com IC separates ions based on their interaction with a stationary phase resin. Following separation, the eluent is directed to a mass spectrometer, which identifies and quantifies the ions based on their mass-to-charge ratio.

The use of MS detection provides greater confidence in results compared to conductivity detection alone, as it minimizes the impact of co-eluting matrix components and allows for confirmation using the isotopic signature of chlorine (³⁵Cl and ³⁷Cl). thermofisher.comlcms.cz For instance, the isotopic masses for chlorine are 34.969 Da (75.78% abundance) and 36.966 Da (24.22% abundance), which can be used to confirm the presence of chlorate. thermofisher.com

Recent developments have focused on high-capacity, hydroxide-selective anion-exchange columns, such as the Dionex IonPac AS20, which provide excellent separation of chlorate from other anions. thermofisher.comthermofisher.com Sample preparation for complex matrices can be simplified using this technique. In studies analyzing saline solutions, a simple dilution combined with the use of silver (Ag) and hydrogen (H) OnGuard cartridges proved effective for sample pretreatment, significantly reducing matrix effects. rsc.orgnih.govsci-hub.se

A new IC-tandem MS (IC-ESI/MS/MS) method has been developed for quantifying chlorate in environmental samples with a method detection limit (MDL) as low as 2 ng L⁻¹ using an isotopically labeled internal standard (Cl¹⁸O₃⁻) to counteract matrix effects. nih.gov